1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE
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Overview
Description
1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE typically involves the condensation of 2-aminophenol with aldehydes or ketones to form benzoxazole derivatives. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-BENZOXAZOL-2-YL (1-METHYL-1H-BENZIMIDAZOL-2-YL)METHYL SULFIDE: Similar structure but with a benzimidazole moiety instead of a naphthyl group.
1,3-BENZOXAZOL-2-YL-3-BENZYL-3H-TRIAZOLO[4,5-D]PYRIMIDINE: Contains a triazolopyrimidine moiety instead of a naphthyl group.
Uniqueness
1,3-BENZOXAZOL-2-YL (1-NAPHTHYLMETHYL) SULFIDE is unique due to its specific combination of a benzoxazole ring and a naphthylmethyl group.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-2-9-15-13(6-1)7-5-8-14(15)12-21-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCSJYDINWTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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